Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their role in various biological and chemical processes, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a diethyl ester group, a dimethylphenyl group, and a fluorophenyl group attached to a dihydropyridine ring.
Preparation Methods
The synthesis of Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride (NaBH4) is a typical reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Scientific Research Applications
Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research explores its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.
Comparison with Similar Compounds
Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Properties
Molecular Formula |
C25H26FNO4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26FNO4/c1-5-30-24(28)21-14-27(20-11-10-16(3)17(4)12-20)15-22(25(29)31-6-2)23(21)18-8-7-9-19(26)13-18/h7-15,23H,5-6H2,1-4H3 |
InChI Key |
DSGVJVDJPGGRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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